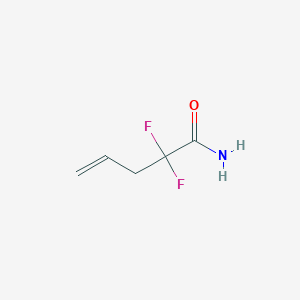

2,2-Difluoropent-4-enamide

Description

2,2-Difluoropent-4-enamide is a fluorinated organic compound characterized by two fluorine atoms at the second carbon and an amide functional group attached to a pent-4-enoic acid backbone. Fluorinated compounds are widely studied due to their enhanced metabolic stability, bioavailability, and applications in pharmaceuticals and agrochemicals . For example, Ethyl 2,2-difluoropent-4-enoate (CAS 110482-96-7) shares the same difluoroalkene backbone but differs in its ester group, suggesting divergent reactivity and applications .

Properties

CAS No. |

118337-63-6 |

|---|---|

Molecular Formula |

C5H7F2NO |

Molecular Weight |

135.11 g/mol |

IUPAC Name |

2,2-difluoropent-4-enamide |

InChI |

InChI=1S/C5H7F2NO/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H2,8,9) |

InChI Key |

GUTUDWSTXIFHCA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C(=O)N)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 2,2-Difluoropent-4-enamide and related fluorinated compounds:

| Compound Name | CAS Number | Functional Group | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| This compound | Not available | Amide | ~149.12 (estimated) | Difluoro at C2; amide at C1; double bond at C4 | Pharmaceuticals, agrochemicals |

| Ethyl 2,2-difluoropent-4-enoate | 110482-96-7 | Ester | 166.15 | Difluoro at C2; ester at C1; double bond at C4 | Synthetic intermediate |

| 4-(2,4-Difluorophenyl)pent-4-enoic acid | Not available | Carboxylic acid | ~214.18 (estimated) | Difluorophenyl at C4; double bond at C4 | Material science, drug discovery |

| 2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid | 1010422-63-5 | Carboxylic acid | 188.05 | Difluoroethyl at C2; difluoro at C4 | Specialty chemicals |

Structural and Functional Differences

- Fluorination Pattern: Unlike 4-(2,4-Difluorophenyl)pent-4-enoic acid, which features aromatic fluorination, this compound has aliphatic fluorination, which may reduce steric hindrance and improve solubility .

- Double Bond Position: The pent-4-enamide structure shares a terminal double bond with Ethyl 2,2-difluoropent-4-enoate, which could influence polymerization or metabolic pathways .

Reactivity and Stability

- Hydrolysis Resistance: Amides like this compound are typically more resistant to hydrolysis than esters (e.g., Ethyl 2,2-difluoropent-4-enoate), making them preferable in prolonged biological activity .

- Synthetic Pathways: The ester analog (CAS 110482-96-7) may serve as a precursor for synthesizing the amide via aminolysis, a common method for amide preparation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.